molecular formula C16H17Cl2NO3S B594196 2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers) CAS No. 1219432-42-4

2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers)

Katalognummer B594196
CAS-Nummer: 1219432-42-4
Molekulargewicht: 374.276
InChI-Schlüssel: KCFLQPXPVKZERK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo Clopidogrel Hydrochloride is a diastereomeric preparation of a main metabolite of Clopidogrel . It is an essential intermediate metabolite from which the active metabolite of Clopidogrel is formed . The IUPAC name for this compound is methyl 2- (2-chlorophenyl)-2- (2-oxo-7,7a-dihydrothieno [3,2-c]pyridin-5 (2H,4H,6H)-yl)acetate hydrochloride .


Synthesis Analysis

The synthesis of Clopidogrel involves a series of reactions. A typical approach involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with the α-bromoester under basic conditions . The synthesis can be performed using commercially available ortho-chloro-benzaldehyde, 1-naphthylsulfonyl acetonitrile, tert-butyl hydro-peroxide (TBHP), 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 20 mol% of a quinidine derived organocatalyst in a single solvent .


Molecular Structure Analysis

The molecular formula of 2-Oxo Clopidogrel Hydrochloride is C16H16ClNO3S . The molecular weight is 337.8 . The InChI code is 1S/C16H16ClNO3S.ClH/c1-21-16 (20)15 (11-4-2-3-5-12 (11)17)18-7-6-13-10 (9-18)8-14 (19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involved in the metabolism of 2-Oxo Clopidogrel Hydrochloride are complex. The parent compound, Clopidogrel, is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo Clopidogrel, which is then further metabolized into the active metabolite of Clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .


Physical And Chemical Properties Analysis

2-Oxo Clopidogrel Hydrochloride is a crystalline solid . It has a solubility of 25 mg/ml in DMF, 0.04 mg/ml in DMF:PBS (pH 7.2) (1:20), 20 mg/ml in DMSO, and 5 mg/ml in Ethanol . The λmax is 218 nm .

Wissenschaftliche Forschungsanwendungen

  • Bioactivation of Clopidogrel : 2-Oxo-clopidogrel is a key intermediate in clopidogrel's hepatic biotransformation, necessary for its full antiaggregating activity. This intermediate is critical for the formation of the drug's active metabolite (Pereillo et al., 2002).

  • Measurement Methods : A high-throughput method for simultaneously determining plasma concentrations of clopidogrel, 2-oxo-clopidogrel, and the active metabolite of clopidogrel has been developed, providing insights into the drug's metabolism and effectiveness (Xu et al., 2022).

  • Role of Cytochrome P450 Enzymes : Cytochrome P450 enzymes are involved in the stereoselective formation and methylation of clopidogrel's active metabolite from 2-oxo-clopidogrel. This process significantly affects the drug's therapeutic efficacy (Liu et al., 2015).

  • Clopidogrel Resistance : Variability in the response to clopidogrel, including resistance, can be linked to differences in the metabolism of 2-oxo-clopidogrel. This understanding is crucial for managing patients who are non-responsive to clopidogrel therapy (Beckerath et al., 2005).

  • Pharmacogenetics of Clopidogrel : Genetic factors play a substantial role in the platelet response to clopidogrel. Polymorphisms in cytochrome P450 enzymes, which affect the transformation of 2-oxo-clopidogrel to the active metabolite, significantly influence the drug's effectiveness (Cuisset et al., 2012).

  • Identification of Enzymes in Bioactivation Pathway : The identification of specific human cytochrome P450 enzymes involved in the oxidative steps of converting clopidogrel to its active metabolite via 2-oxo-clopidogrel has been crucial in understanding the drug's metabolism and potential interactions (Kazui et al., 2010).

  • Role of Carboxylesterase 1 : The enzyme Carboxylesterase 1 is a determinant in the metabolism and activation of clopidogrel. Its polymorphisms and inhibition can significantly affect the formation of 2-oxo-clopidogrel and the active metabolite, impacting the drug's efficacy (Zhu et al., 2013).

  • Intestinal and Plasma Contributions : The contributions of the intestine and plasma to the presystemic bioconversion of clopidogrel analogs, which lead to the formation of 2-oxo-clopidogrel, have been explored. This research aids in understanding the pharmacokinetics of clopidogrel and its analogs (Qiu et al., 2013).

  • Pathway of Clopidogrel Bioactivation : The major pathway of clopidogrel bioactivation involves cytochrome P450 enzymes catalyzing both steps leading to the formation of 2-oxo-clopidogrel and its active thiol metabolite (Dansette et al., 2012).

  • Population Pharmacokinetics : A population pharmacokinetic model for 2-oxo-clopidogrel clearance in patients with acute coronary syndrome has been developed, highlighting the influence of certain covariates on the drug's metabolism (Nikolić et al., 2019).

Wirkmechanismus

Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . The active form of Clopidogrel is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .

Zukünftige Richtungen

The future directions for 2-Oxo Clopidogrel Hydrochloride research are likely to focus on improving the pharmacokinetic and pharmacodynamic responses to Clopidogrel . This could involve identifying factors contributing to the variation in Clopidogrel response to improve platelet inhibition and reduce the risk for cardiovascular events .

Eigenschaften

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLQPXPVKZERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676090
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109904-27-0
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.